
Hpk1-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 27 (Hpk1-IN-27) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor (TCR) and B-cell signaling .
Métodos De Preparación
The synthesis of Hpk1-IN-27 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps :
Preparation of Intermediates: The synthesis begins with the preparation of diaminopyrimidine carboxamide intermediates.
Coupling Reactions: These intermediates are then subjected to coupling reactions with various aryl or heteroaryl halides under palladium-catalyzed conditions.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial production methods for this compound typically involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Hpk1-IN-27 undergoes several types of chemical reactions, including :
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Hpk1-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the inhibition of HPK1 and its effects on various signaling pathways.
Biology: In biological research, this compound is employed to investigate the role of HPK1 in immune cell regulation, particularly in T-cells and dendritic cells.
Medicine: this compound has shown promise in cancer immunotherapy by enhancing T-cell activation and relieving immunosuppressive signals in the tumor microenvironment. It is being explored as a potential therapeutic agent for various cancers.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify novel HPK1 inhibitors with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of Hpk1-IN-27 involves the inhibition of HPK1 kinase activity, which plays a critical role in regulating T-cell receptor signaling . Upon T-cell receptor activation, HPK1 is recruited to the plasma membrane, where it phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the down-regulation of signaling events required for T-cell activation and proliferation. By inhibiting HPK1, this compound enhances T-cell activation, increases cytokine production (e.g., interleukin-2, interferon-gamma), and promotes anti-tumor immune responses .
Comparación Con Compuestos Similares
Hpk1-IN-27 is compared with other HPK1 inhibitors, such as :
Isoindolone Compounds: These compounds also inhibit HPK1 and have shown potential in enhancing dendritic and T-cell responses.
Diaminopyrimidine Carboxamides: Similar to this compound, these compounds inhibit HPK1 and are being explored for their anti-cancer properties.
Compound M074-2865: Identified through virtual screening, this compound has demonstrated potent HPK1 inhibition and is considered a promising candidate for further development.
This compound is unique due to its high selectivity and potency in inhibiting HPK1, making it a valuable tool in cancer immunotherapy research and drug development .
Propiedades
Fórmula molecular |
C26H23F3N4O4 |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
[2-[3,5-difluoro-4-[[3-(2-fluoro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |
InChI |
InChI=1S/C26H23F3N4O4/c1-26(12-34)11-32-25(36-13-26)33-14-7-19(28)23(20(29)8-14)37-21-5-6-30-24-22(21)17(10-31-24)16-4-3-15(35-2)9-18(16)27/h3-10,34H,11-13H2,1-2H3,(H,30,31)(H,32,33) |
Clave InChI |
SIVPOEPNFMZRLH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=C4C(=CNC4=NC=C3)C5=C(C=C(C=C5)OC)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



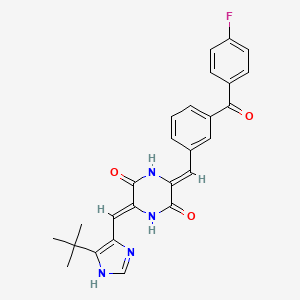
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
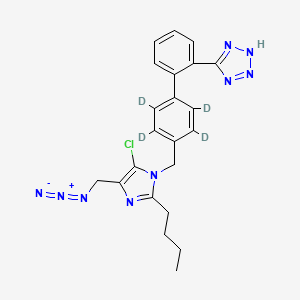
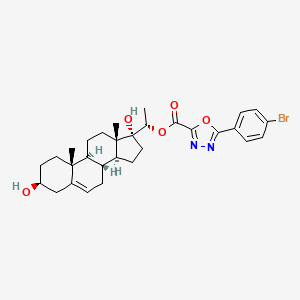




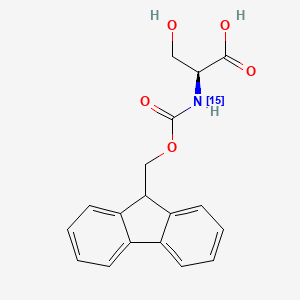
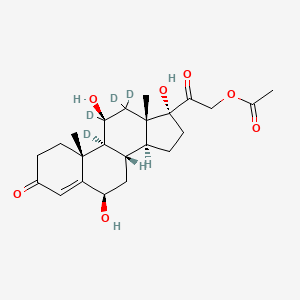
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
